Magnolin (Standard)

Beschreibung

See also: Centipeda minima flowering top (part of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

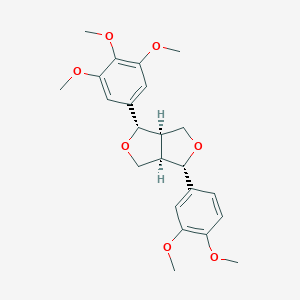

(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHSKBTNZNJIK-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953134 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31008-18-1 | |

| Record name | Magnolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDIORESINOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Magnolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolin, a lignan isolated from Magnolia species, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This technical guide delineates the core mechanism of action of Magnolin, focusing on its direct molecular targets and the subsequent modulation of key intracellular signaling pathways. Extensive research demonstrates that Magnolin primarily exerts its effects through the direct inhibition of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), leading to the downstream suppression of multiple signaling cascades implicated in cellular proliferation, survival, inflammation, and metastasis. This document provides a comprehensive overview of the signaling pathways affected by Magnolin, quantitative data on its inhibitory activity, and detailed experimental protocols for studying its mechanism of action.

Primary Molecular Targets and Binding Affinity

The principal molecular targets of Magnolin are the mitogen-activated protein kinases (MAPKs), specifically ERK1 and ERK2.[1][2][3][4] Magnolin acts as a direct ATP-competitive inhibitor, binding to the active pocket of these kinases.[1][2][3] This interaction prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that drive various cellular processes.

Table 1: Inhibitory Concentration (IC50) of Magnolin against ERK1 and ERK2

| Target | IC50 (nM) | Assay Condition | Reference |

| ERK1 | 87 | In vitro kinase assay | [1][2][3] |

| ERK2 | 16.5 | In vitro kinase assay | [1][2][3] |

Modulation of Key Signaling Pathways

The inhibition of ERK1/2 by Magnolin initiates a cascade of downstream effects, significantly impacting several critical signaling pathways.

Ras/ERKs/RSK2 Signaling Axis

Magnolin's primary mechanism involves the potent inhibition of the Ras/ERKs/RSK2 signaling axis.[1][2][3][4] By directly targeting ERK1/2, Magnolin prevents the phosphorylation and activation of Ribosomal S6 Kinase 2 (RSK2). This blockade disrupts the downstream signaling events that are crucial for cell proliferation, transformation, and survival.[5][6]

Figure 1: Magnolin inhibits the Ras/ERKs/RSK2 signaling pathway.

NF-κB Signaling Pathway

Magnolin effectively suppresses the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7][8] The inhibition of the ERKs/RSK2 axis by Magnolin prevents the phosphorylation of IκBα at Ser32.[1] This stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of pro-inflammatory and metastatic genes, such as COX-2, MMP-2, and MMP-9.[1][2][6]

PI3K/AKT/mTOR Signaling Pathway

In certain cancer models, Magnolin has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[9] This pathway is a critical regulator of cell growth, proliferation, and survival. While the direct interaction of Magnolin with components of this pathway is still under investigation, its inhibitory effects are thought to be, in part, a consequence of crosstalk with the MAPK pathway.

Figure 2: Magnolin's modulatory effect on the PI3K/AKT/mTOR pathway.

p38 MAPK Signaling Pathway

In the context of skin aging, Magnolin has been demonstrated to mitigate cellular senescence by inhibiting the CXCL10/p38 signaling pathway.[10] It effectively hinders the phosphorylation of p38, which in turn suppresses the expression of senescence-associated genes (p16 and p21) and matrix metalloproteinases (MMPs).[10]

Pharmacological Effects

The multifaceted mechanism of action of Magnolin translates into a broad spectrum of pharmacological effects.

Table 2: Summary of Magnolin's Pharmacological Effects and Associated Mechanisms

| Pharmacological Effect | Cellular/Molecular Mechanism | Affected Cell Types/Models | Reference |

| Anticancer | Inhibition of proliferation, migration, and invasion; Induction of apoptosis; Cell cycle arrest (G1/S phase) | Lung (A549, NCI-H1975), Breast, Ovarian, Liver, Prostate, and Colon cancer cells | [5][6][9][11][12] |

| Anti-inflammatory | Inhibition of TNF-α and PGE2 production; Suppression of NF-κB activation | Chondrocytes, Macrophages | [1][7][8] |

| Neuroprotective | Attenuation of neuroinflammation | Microglial cells | [13][14] |

| Anti-skin aging | Inhibition of cellular senescence and MMP expression | Human primary fibroblasts | [10] |

Detailed Experimental Protocols

In Vitro Kinase Assay for ERK1/2 Inhibition

-

Objective: To determine the direct inhibitory effect of Magnolin on ERK1 and ERK2 kinase activity.

-

Materials: Recombinant active ERK1 and ERK2 enzymes, myelin basic protein (MBP) as a substrate, [γ-³²P]ATP, kinase reaction buffer, various concentrations of Magnolin.

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, MBP, and [γ-³²P]ATP.

-

Add varying concentrations of Magnolin or vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding the recombinant ERK1 or ERK2 enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated MBP by autoradiography.

-

Quantify the band intensity to determine the level of kinase inhibition and calculate the IC50 value.

-

Western Blot Analysis for Pathway Modulation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Magnolin inhibits cell migration and invasion by targeting the ERKs/RSK2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of magnolin on ERKs inhibits Ras/ERKs/RSK2-signaling-mediated neoplastic cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnolin inhibits cell migration and invasion by targeting the ERKs/RSK2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Magnolin exhibits anti-inflammatory effects on chondrocytes via the NF-κB pathway for attenuating anterior cruciate ligament transection-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Magnolin Mitigates Skin Ageing Through the CXCL10/p38 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Potency of Neolignans in Magnolia officinalis Cortex Against Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Magnolin: A Natural Inhibitor of the ERK1/ERK2 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/ERK2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a central regulator of cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK1/2 attractive targets for therapeutic intervention. Magnolin, a lignan found in the Magnolia species, has emerged as a promising natural compound that directly targets and inhibits ERK1 and ERK2.[3][4][5][6] This technical guide provides a comprehensive overview of magnolin as an ERK1/ERK2 inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.

Mechanism of Action

Magnolin exerts its inhibitory effect on ERK1 and ERK2 through direct binding to their active sites.[3][5][7] Studies have shown that magnolin acts as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate (ATP) for binding to the kinase domain of ERK1 and ERK2, thereby preventing the phosphorylation of downstream substrates.[3][5][7] Computational docking studies have identified key amino acid residues within the ATP-binding pocket of ERK1 (Lys168) and ERK2 (Met108 and Lys54) that are crucial for the interaction with magnolin.[3]

Quantitative Data Summary

The inhibitory potency of magnolin against ERK1 and ERK2 has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Target | Assay Type | Inhibitor | IC50 (nM) |

| ERK1 | In vitro Kinase Assay | Magnolin | 87 |

| ERK2 | In vitro Kinase Assay | Magnolin | 16.5 |

Table 1: Biochemical Potency of Magnolin against ERK1 and ERK2.[3][4][5][6]

Signaling Pathways and Experimental Workflows

ERK1/ERK2 Signaling Pathway and Point of Magnolin Inhibition

The following diagram illustrates the canonical ERK1/ERK2 signaling pathway and highlights the inhibitory action of magnolin.

Experimental Workflow: In Vitro ERK1/2 Kinase Inhibition Assay

This diagram outlines the steps for determining the IC50 value of magnolin against ERK1 and ERK2 in a cell-free system.

Experimental Protocols

Preparation of Magnolin

For in vitro and cell-based assays, magnolin is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM). The stock solution is then diluted to the desired final concentrations in the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final DMSO concentration in the assays is kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

In Vitro ERK1/2 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of magnolin on the kinase activity of purified ERK1 and ERK2.

Materials:

-

Active recombinant ERK1 or ERK2 enzyme

-

Kinase substrate (e.g., purified truncated RSK2 protein)

-

Adenosine Triphosphate (ATP), including a radiolabeled version such as [γ-³²P]ATP for radiometric detection

-

Magnolin

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na3VO4, 10 mM MgCl2)

-

96-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of magnolin in kinase assay buffer.

-

In a 96-well plate, add the active ERK1 or ERK2 enzyme, the kinase substrate, and the diluted magnolin or vehicle control (DMSO).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution (containing a spike of [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Plot the percentage of kinase inhibition against the magnolin concentration to determine the IC50 value.

Cell-Based ERK Phosphorylation Assay (Western Blot)

This protocol assesses the effect of magnolin on ERK1/2 phosphorylation in a cellular context.

Materials:

-

Cell line of interest (e.g., JB6 Cl41, A549)

-

Complete cell culture medium

-

Magnolin

-

Stimulant (e.g., Epidermal Growth Factor - EGF)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Starve the cells in low-serum medium for 24 hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of magnolin or vehicle control for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a growth factor like EGF (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce ERK phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody for total ERK1/2 to ensure equal loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Anchorage-Independent Cell Growth Assay (Soft Agar Assay)

This assay evaluates the effect of magnolin on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.[7]

Materials:

-

Agar

-

Complete cell culture medium

-

Magnolin

-

6-well plates

Procedure:

-

Prepare a base layer of 0.5-0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Harvest and count the cells.

-

Resuspend the cells in a top layer of 0.3-0.4% agar in complete medium containing various concentrations of magnolin or vehicle control.

-

Carefully layer the cell suspension on top of the base agar layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with magnolin periodically to prevent drying.

-

Stain the colonies with a solution like crystal violet.

-

Count the number of colonies and measure their size.

ATF1 and AP-1 Transactivation Assays

These assays measure the effect of magnolin on the transcriptional activity of ATF1 and AP-1, which are downstream targets of the ERK1/2 pathway.[3]

Materials:

-

Cell line (e.g., JB6 Cl41)

-

Reporter plasmids containing the luciferase gene under the control of ATF1 or AP-1 response elements.

-

Transfection reagent

-

Magnolin

-

Stimulant (e.g., EGF)

-

Luciferase assay system

Procedure:

-

Co-transfect the cells with the ATF1 or AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, treat the cells with various concentrations of magnolin followed by stimulation with EGF.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of magnolin is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Species | Dosing |

| Oral Bioavailability | 54.3 - 76.4% | Rat | 1, 2, and 4 mg/kg |

| Plasma Protein Binding | 71.3 - 80.5% | Rat | 500-10000 ng/mL |

| Major Metabolites | O-desmethyl magnolin, didesmethylmagnolin, hydroxymagnolin | Human (in vitro) | N/A |

| Key Metabolizing Enzymes | CYP2C8, CYP2C9, CYP2C19, CYP3A4 | Human (in vitro) | N/A |

Table 2: Pharmacokinetic and Metabolism Parameters of Magnolin.[3][4]

In vitro studies using human liver microsomes have identified several cytochrome P450 (CYP) enzymes responsible for the metabolism of magnolin, primarily through demethylation and hydroxylation reactions.[4] The involvement of multiple CYP enzymes suggests a lower likelihood of significant drug-drug interactions.[4]

Conclusion

Magnolin has been identified as a potent, natural inhibitor of ERK1 and ERK2. Its ATP-competitive mechanism of action and its ability to suppress downstream signaling pathways involved in cell proliferation and transformation make it a compelling candidate for further investigation in cancer therapy and prevention. The detailed experimental protocols provided in this guide offer a framework for researchers to explore the full potential of magnolin as a therapeutic agent. Further studies, including in vivo efficacy and safety assessments, are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Pharmacokinetics of magnolin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of magnolin and characterization of cytochrome P450 enzymes responsible for its metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Magnolin in Human and Rat Hepatocytes Using Liquid Chromatography-High Resolution Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 6. aacrjournals.org [aacrjournals.org]

- 7. [PDF] Targeting of magnolin on ERKs inhibits Ras/ERKs/RSK2-signaling-mediated neoplastic cell transformation. | Semantic Scholar [semanticscholar.org]

Pharmacological Profile of Magnolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolin is a lignan, a class of polyphenolic compounds, predominantly isolated from plants of the Magnolia genus, such as Magnolia liliiflora and Magnolia denudata.[1][2] Traditionally used in oriental medicine, Magnolin has garnered significant scientific interest for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[3][4][5] The primary mechanism of action involves the direct inhibition of key signaling kinases, particularly Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), which are central to cellular processes like proliferation, differentiation, and survival.[1][6] This technical guide provides a comprehensive overview of the pharmacological profile of Magnolin, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways and workflows to support further research and drug development efforts.

Introduction

Magnolin is a bioactive natural product that has been identified as a promising therapeutic agent for a variety of diseases.[3] Its core pharmacological activity stems from its ability to modulate critical intracellular signaling pathways that are often dysregulated in pathological conditions. Notably, Magnolin is a potent inhibitor of the Ras/ERKs/RSK2 signaling axis, a pathway crucial for cancer cell proliferation and metastasis.[1][2] This document synthesizes the current knowledge on Magnolin, focusing on its molecular interactions, cellular effects, and preclinical efficacy.

Pharmacodynamics and Mechanism of Action

The principal mechanism of action for Magnolin is the direct, ATP-competitive inhibition of ERK1 and ERK2 kinase activity.[6] By targeting the active pockets of these kinases, Magnolin effectively blocks downstream signaling events. This inhibition disrupts the Ras/ERKs/RSK2 signaling cascade, which in turn suppresses the activation of transcription factors like NF-κB and AP-1, leading to a reduction in the expression of genes involved in inflammation and cell proliferation.[1][6]

Beyond the ERK pathway, Magnolin has been shown to modulate other signaling cascades, including the PI3K/AKT/mTOR and p38 MAPK pathways, contributing to its broad spectrum of pharmacological effects.[3][4][7][8]

Key Signaling Pathways

A. Inhibition of the Ras/ERK/RSK2 Pathway

Magnolin directly targets and inhibits the kinase activity of ERK1 and ERK2. This action prevents the subsequent phosphorylation and activation of downstream targets like RSK2. The inhibition of RSK2 activity leads to reduced phosphorylation of IκBα, which prevents the activation and nuclear translocation of the transcription factor NF-κB.[1] This cascade ultimately suppresses the expression of NF-κB target genes, including those involved in inflammation (e.g., TNF-α, COX-2) and cell survival.[1][2]

B. Modulation of the CXCL10/p38 Pathway

In the context of skin aging, the inflammatory factor CXCL10 has been shown to induce cellular senescence and the expression of matrix metalloproteinases (MMPs) by activating the p38 signaling pathway. Magnolin mitigates these effects by inhibiting the phosphorylation of p38, thereby reducing the expression of senescence markers (p16, p21) and MMPs.[4]

Quantitative Pharmacological Data

The biological activity of Magnolin has been quantified in various preclinical models. The data below summarizes its inhibitory concentrations and pharmacokinetic properties.

Table 1: Inhibitory Activity of Magnolin

| Target | IC₅₀ Value | Cell Line / System | Reference |

|---|---|---|---|

| ERK1 | 87 nM | Kinase Assay | [1][6] |

| ERK2 | 16.5 nM | Kinase Assay |[1][6] |

Table 2: Pharmacokinetic Profile of Magnolin in Rats

| Parameter | Value | Dosing | Reference |

|---|---|---|---|

| Oral Bioavailability | 54.3 - 76.4% | 1, 2, and 4 mg/kg | [9] |

| Plasma Protein Binding | 71.3 - 80.5% | 500-10000 ng/mL | [9] |

| Route of Administration | Intravenous & Oral | 0.5, 1, 2 mg/kg (IV); 1, 2, 4 mg/kg (Oral) | [9] |

| Dose Dependency | Dose-independent pharmacokinetics | N/A |[9] |

Summary of Preclinical Pharmacological Effects

Magnolin exhibits a wide range of effects across different disease models, primarily centered around its anti-proliferative and anti-inflammatory actions.

Table 3: Anticancer Effects of Magnolin in Preclinical Models

| Cancer Type | Cell Line(s) | Key Effects Observed | Modulated Pathways | Reference(s) |

|---|---|---|---|---|

| Lung Cancer | A549, NCI-H1975 | Inhibition of cell proliferation, migration, and invasion; Suppression of anchorage-independent growth. | Ras/ERKs/RSK2, NF-κB | [1][2][3][6] |

| Breast Cancer | MDA-MB-231 | Prevention of cell proliferation and aggression. | ERK1/2 | [2] |

| Ovarian Cancer | TOV-112D | Inhibition of cell growth, induction of cell senescence. | ERK1/2 | [2] |

| General | Various | Cytotoxicity, induction of apoptosis, cell cycle arrest (G1/S transition). | ERKs/RSK2, PI3K/AKT/mTOR |[3][7] |

Table 4: Other Notable Pharmacological Activities

| Activity | Model System | Key Effects Observed | Modulated Pathways | Reference(s) |

|---|---|---|---|---|

| Anti-inflammatory | Macrophages | Inhibition of TNF-α and PGE2 production. | ERKs | [1] |

| Neuroprotection | Mouse model of Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Attenuation of cold allodynia (pain symptom). | ERK1/2 | [5] |

| Anti-skin Aging | Human primary fibroblasts | Mitigation of cellular senescence and MMP expression. | CXCL10/p38 | [4] |

| Melanogenesis | B16-F1, HMV-II melanoma cells | Enhancement of melanin synthesis and tyrosinase activity. | PKA, p38 MAPK |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for assays used to characterize the pharmacological profile of Magnolin.

In Vitro Cancer Cell Invasion Assay (Matrigel Assay)

This protocol is used to measure the effect of Magnolin on cancer cell invasion.[1]

-

Preparation: A Matrigel-coated invasion chamber (e.g., Corning BioCoat™ Matrigel™ Invasion Chamber) is used.

-

Cell Seeding: Lung cancer cells (e.g., A549 or NCI-H1975) are seeded at a density of 2.5 x 10⁴ cells per insert chamber. The seeding medium is serum-free and supplemented with varying doses of Magnolin (e.g., 15, 30, and 60 µM).

-

Incubation: The insert chambers are placed in 24-well plates containing complete media (with FBS as a chemoattractant) and cultured for an appropriate time period (e.g., 24-48 hours).

-

Fixation and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and membrane to the lower surface are fixed with 4% formaldehyde, permeabilized with methanol, and stained with crystal violet.

-

Quantification: Stained, invaded cells are observed under a light microscope and counted in several representative fields to determine the average number of invading cells per field.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine Magnolin's effect on the phosphorylation state of signaling proteins like ERK and p38.[4][6]

-

Cell Lysis: Cells are treated with Magnolin for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-ERK, anti-p-p38) and the total form of the protein. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ) to determine the relative levels of protein phosphorylation.

In Vivo Paclitaxel-Induced Neuropathy Model

This protocol assesses the analgesic effect of Magnolin in a mouse model of chemotherapy-induced peripheral neuropathy.[5]

-

Animal Model: Adult male C57/BL6J mice are used.

-

Induction of Neuropathy: Paclitaxel (PTX) is administered via intraperitoneal (i.p.) injection (e.g., 2 mg/kg/day) on alternating days for a total of four injections to induce neuropathic pain symptoms like cold allodynia.

-

Behavioral Testing: Cold allodynia is assessed using the acetone test. A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal/licking is measured. A baseline measurement is taken before PTX administration. Tests are repeated at various time points (e.g., days 7, 14, 21) to confirm the development of neuropathy.

-

Magnolin Administration: Once neuropathy is established (e.g., day 7-14), mice are treated with Magnolin (e.g., 0.1, 1, or 10 mg/kg, i.p.) or a vehicle control.

-

Post-Treatment Assessment: Behavioral tests are performed at set times after Magnolin administration (e.g., 1 and 2 hours) to evaluate its analgesic efficacy.

Experimental Workflow Visualization

Conclusion and Future Directions

Magnolin is a promising natural compound with a well-defined mechanism of action centered on the inhibition of the ERK signaling pathway.[1][6] Preclinical data strongly support its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[3][5] The quantitative data on its potent inhibitory activity and favorable pharmacokinetic profile in animal models underscore its drug-like properties.[1][9]

Future research should focus on several key areas. While numerous preclinical studies exist, clinical trials in humans are necessary to validate the safety and efficacy of Magnolin. Further investigation into its effects on other signaling pathways will help to fully elucidate its pharmacological profile. Finally, formulation studies to optimize its delivery and bioavailability could enhance its therapeutic potential for clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Magnolin Mitigates Skin Ageing Through the CXCL10/p38 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Targeting of magnolin on ERKs inhibits Ras/ERKs/RSK2-signaling-mediated neoplastic cell transformation. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. (+)-Magnolin Enhances Melanogenesis in Melanoma Cells and Three-Dimensional Human Skin Equivalent; Involvement of PKA and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of magnolin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Effects of Magnolin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolin, a lignan isolated from plants of the Magnolia genus, has emerged as a compound of significant interest in oncology research. Preclinical studies have demonstrated its potent anticancer activities across a range of cancer types. Magnolin exerts its effects through a multi-targeted approach, influencing key cellular processes including apoptosis, cell cycle progression, proliferation, and metastasis. This technical guide provides an in-depth overview of the in vitro anticancer effects of Magnolin, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.

Chapter 1: Core Anticancer Mechanisms

Magnolin's efficacy stems from its ability to modulate multiple fundamental cellular pathways that are often dysregulated in cancer.

Induction of Apoptosis

Magnolin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events observed include the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), leading to the cleavage of critical cellular substrates like poly (ADP-ribose) polymerase (PARP).

Cell Cycle Arrest

The compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, including G1/S and G2/M. This arrest prevents cancer cells from replicating their DNA and dividing, thereby controlling tumor growth.

Inhibition of Metastasis

A critical aspect of Magnolin's anticancer activity is its ability to suppress metastasis. It has been shown to inhibit both the migration and invasion of cancer cells. This is achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. Furthermore, Magnolin can reverse the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.

Chapter 2: Molecular Targets and Signaling Pathways

The anticancer effects of Magnolin are mediated through its interaction with specific molecular targets, primarily within the Ras/ERK/RSK2 signaling axis.

The extracellular signal-regulated kinases (ERK1/2) are central components of the MAPK pathway, which is frequently hyperactivated in cancer, driving proliferation and survival. Magnolin has been identified as a direct inhibitor of ERK1 and ERK2 kinase activity. By targeting the active pockets of these kinases, Magnolin prevents the phosphorylation and activation of their downstream effector, ribosomal S6 kinase 2 (RSK2)[1][2][3].

The inhibition of the ERK/RSK2 axis by Magnolin leads to several downstream consequences:

-

Suppression of NF-κB Activation : Magnolin inhibits the phosphorylation of IκBα, a key step in the activation of the transcription factor NF-κB, which controls the expression of genes involved in inflammation, survival, and metastasis[1].

-

Downregulation of Metastasis-Related Proteins : The suppression of this pathway leads to reduced expression of NF-κB target genes, including COX-2, MMP-2, and MMP-9[1].

-

Reversal of EMT : Magnolin treatment leads to the downregulation of EMT markers like N-cadherin, Snail, and Vimentin, and an increase in E-cadherin, indicating a shift back to a less migratory, epithelial phenotype.

References

A Technical Guide to the Anti-inflammatory Properties of Magnolin for Researchers and Drug Development Professionals

Abstract

Magnolin, a lignan isolated from Magnolia flos, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying Magnolin's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and development of Magnolin as a potential therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

Magnolin, a bioactive compound extracted from the flower buds of Magnolia species, has a long history of use in traditional medicine for treating inflammatory conditions.[1][2] Modern scientific investigation has begun to elucidate the specific molecular targets and pathways through which Magnolin exerts its anti-inflammatory effects, making it a promising candidate for further therapeutic development. This guide aims to consolidate the current scientific knowledge on the anti-inflammatory properties of Magnolin for researchers and professionals in the field.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

Magnolin's anti-inflammatory activity is primarily attributed to its ability to suppress key signaling pathways that regulate the expression of pro-inflammatory mediators. The two principal pathways affected by Magnolin are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Magnolin has been shown to potently inhibit the NF-κB pathway.[3][4][5] Studies have demonstrated that Magnolin suppresses the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][5] This inhibitory action prevents the transcription of NF-κB-dependent pro-inflammatory genes.

Modulation of the MAPK/ERK Signaling Pathway

The MAPK signaling pathways are another critical set of cascades involved in inflammation. The extracellular signal-regulated kinase (ERK) pathway, a subset of the MAPK family, plays a significant role in regulating the production of inflammatory mediators. Magnolin has been identified as a direct inhibitor of ERK1 and ERK2.[1][4][6] By targeting the active pockets of these kinases, Magnolin prevents their activation and the subsequent phosphorylation of downstream targets like ribosomal S6 kinase 2 (RSK2).[1][6] The inhibition of the ERK/RSK2 axis by Magnolin has been shown to suppress the phosphorylation of IκBα at serine 32, providing another mechanism for its inhibition of NF-κB activation.[2]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of Magnolin have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of Magnolin

| Target/Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |

| ERK1 Kinase Activity | - | - | 87 nM | [1][6] |

| ERK2 Kinase Activity | - | - | 16.5 nM | [1][6] |

| TNF-α Production | RAW 264.7 | LPS | 9.95% at 0.45 µg/mL | [7][8] |

| 45.21% at 1.5 µg/mL | [7][8] | |||

| 61.12% at 4.5 µg/mL | [7][8] | |||

| IL-1β Production | RAW 264.7 | LPS | 29.76% at 0.45 µg/mL | [7][8] |

| 34.62% at 1.5 µg/mL | [7][8] | |||

| 26.73% at 4.5 µg/mL | [7][8] | |||

| mPGES-1 Expression | RAW 264.7 | LPS | 23.04% at 1.5 µg/mL | [7][8] |

| 37.55% at 4.5 µg/mL | [7][8] | |||

| NO Production | BV-2 | IFNγ + LPS | Significant inhibition at 6 µM | [9] |

| iNOS Expression | BV-2 | IFNγ + LPS | Dose-dependent inhibition | [9] |

Table 2: In Vivo Anti-inflammatory Effects of Magnolin

| Animal Model | Disease | Magnolin Dosage | Key Findings | Reference |

| Rat | Anterior Cruciate Ligament Transection-induced Osteoarthritis | 10 µM (intra-articular injection) | Suppressed cartilage matrix degradation, inhibited MMP-13 expression | [3][4][5] |

| Mouse | Paclitaxel-induced cold allodynia | 0.1, 1, or 10 mg/kg (intraperitoneal) | Exerted an analgesic effect and inhibited ERK phosphorylation in the dorsal root ganglion. | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of Magnolin.

In Vitro Anti-inflammatory Assays

A common workflow for assessing the in vitro anti-inflammatory effects of Magnolin is depicted below.

4.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[7][8]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[7]

-

Treatment: Cells are pre-treated with various concentrations of Magnolin for a specified period (e.g., 1 hour) before being stimulated with a pro-inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).[11]

4.1.2. Western Blot Analysis

-

Purpose: To determine the protein expression levels of key signaling molecules.

-

Protocol Overview:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[12]

-

Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, p65, phospho-ERK, iNOS, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

-

4.1.3. Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of pro-inflammatory genes.

-

Protocol Overview:

-

RNA Extraction: Total RNA is extracted from cells using a reagent like TRIzol.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.

-

qPCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and specific primers for the target genes (e.g., TNF-α, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[14][15]

-

In Vivo Models of Inflammation

4.2.1. Anterior Cruciate Ligament Transection (ACLT)-Induced Osteoarthritis in Rats

-

Purpose: To evaluate the chondroprotective and anti-inflammatory effects of Magnolin in a surgically induced model of osteoarthritis.[3][4]

-

Protocol Overview:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Surgical Procedure: Under anesthesia, the anterior cruciate ligament of one knee is transected to induce joint instability and subsequent osteoarthritis development. The contralateral knee can serve as a control.

-

Treatment: Magnolin (e.g., 10 µM) is administered via intra-articular injection into the affected knee at specified time points post-surgery.[3][4]

-

Assessment: After a designated period (e.g., 4-8 weeks), the animals are euthanized, and the knee joints are collected for histological analysis (e.g., Safranin O-Fast Green staining to assess cartilage degradation) and immunohistochemistry or Western blot analysis of cartilage tissue to measure the expression of inflammatory and catabolic markers (e.g., MMP-13).[16]

-

Conclusion and Future Directions

The collective evidence strongly supports the anti-inflammatory properties of Magnolin, mediated primarily through the inhibition of the NF-κB and MAPK/ERK signaling pathways. Its ability to modulate these central inflammatory cascades highlights its potential as a therapeutic candidate for a range of inflammatory diseases.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Magnolin to optimize its delivery and dosing for clinical applications.

-

In-depth In Vivo Studies: Further investigation in a wider range of animal models of chronic inflammatory diseases is warranted to establish its efficacy and safety profile.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of Magnolin's therapeutic potential. The detailed mechanistic insights, quantitative data, and experimental frameworks presented herein are intended to facilitate and accelerate the journey of Magnolin from a traditional remedy to a modern anti-inflammatory therapeutic.

References

- 1. Targeting of magnolin on ERKs inhibits Ras/ERKs/RSK2-signaling-mediated neoplastic cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnolin inhibits cell migration and invasion by targeting the ERKs/RSK2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. [PDF] Targeting of magnolin on ERKs inhibits Ras/ERKs/RSK2-signaling-mediated neoplastic cell transformation. | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Magnolia kobus Extract Inhibits Periodontitis-Inducing Mediators in Porphyromonas gingivalis Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Magnolia polyphenols attenuate oxidative and inflammatory responses in neurons and microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pnfs.or.kr [pnfs.or.kr]

- 12. docs.abcam.com [docs.abcam.com]

- 13. origene.com [origene.com]

- 14. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Protective Effect of Magnolol in Osteoarthritis: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Magnolin's Antioxidant Potential in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antioxidant properties of Magnolin, a lignan found in various Magnolia species. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development of Magnolin as a potential therapeutic agent against oxidative stress-related pathologies.

Introduction

Magnolin (C₂₃H₂₈O₇) is a bioactive compound that has demonstrated a range of pharmacological activities, including anti-inflammatory and antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Magnolin has emerged as a promising candidate for mitigating oxidative damage, primarily through its ability to modulate key signaling pathways and enhance endogenous antioxidant defenses. This guide focuses on its demonstrated potential in various cellular models.

Quantitative Data on Antioxidant Efficacy

The antioxidant potential of Magnolin has been evaluated in several cellular studies. The following tables summarize the key quantitative findings.

Table 1: Effect of Magnolin on Cellular Markers of Oxidative Stress and Apoptosis in H₂O₂-Treated HK-2 Cells

| Parameter | Treatment Group | Concentration | Result | Reference |

| Reactive Oxygen Species (ROS) Levels | H₂O₂ | 500 µmol/L | Increased ROS levels | [1] |

| H₂O₂ + Magnolin | 10 µg/mL | Decreased ROS levels | [1] | |

| H₂O₂ + Magnolin | 40 µg/mL | Decreased ROS levels | [1] | |

| Caspase-3 Activity | H₂O₂ | 500 µmol/L | Elevated caspase-3 activity | [1] |

| H₂O₂ + Magnolin | 10 µg/mL | Decreased caspase-3 activity | [1] | |

| H₂O₂ + Magnolin | 40 µg/mL | Decreased caspase-3 activity | [1] | |

| Bcl-2 Expression | H₂O₂ | 500 µmol/L | Attenuated Bcl-2 expression | [1] |

| H₂O₂ + Magnolin | 10 µg/mL | Increased Bcl-2 expression | [1] | |

| H₂O₂ + Magnolin | 40 µg/mL | Increased Bcl-2 expression | [1] |

Table 2: In Vitro Radical Scavenging Activity of Magnolia Extracts Containing Magnolin

| Assay | Plant Extract | IC₅₀ Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Magnolia biondii Pamp. (Ethanol Extract) | 88.14 | [2] |

| ABTS Radical Scavenging | Magnolia biondii Pamp. (Ethanol Extract) | 100.22 | [2] |

Note: Specific IC₅₀ values for isolated Magnolin in DPPH and ABTS assays were not available in the reviewed literature. The data presented is for a Magnolia extract known to contain Magnolin.

Core Signaling Pathway: The Nrf2-ARE Axis

A primary mechanism underlying Magnolin's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like Magnolin, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antioxidant potential of Magnolin in cellular models.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Workflow Diagram:

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., HK-2) in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.

-

Treatment: Pre-treat cells with varying concentrations of Magnolin for a specified duration (e.g., 24 hours). Subsequently, induce oxidative stress by adding an ROS-inducing agent like hydrogen peroxide (H₂O₂) for a defined period.

-

Washing: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any residual treatment media.

-

DCFH-DA Staining: Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium. Add the DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Final Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Determination of Malondialdehyde (MDA) Levels

MDA is a product of lipid peroxidation and a widely used marker of oxidative stress.

Workflow Diagram:

Detailed Protocol:

-

Sample Preparation: Harvest cells and prepare cell lysates by sonication or homogenization in an appropriate lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Reaction Setup: In a microcentrifuge tube, mix a specific volume of the cell lysate supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a colored adduct.

-

Centrifugation: After incubation, cool the tubes on ice and centrifuge to precipitate any interfering substances.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm using a microplate reader. The MDA concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Superoxide Dismutase (SOD) Activity Assay

SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Workflow Diagram:

Detailed Protocol:

-

Lysate Preparation: Prepare cell lysates as described for the MDA assay.

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction mixture containing a substrate (e.g., xanthine) and an enzyme (e.g., xanthine oxidase) that generates superoxide radicals.

-

Detection: Add a detection reagent (e.g., WST-1) that produces a colored formazan dye upon reduction by superoxide radicals.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).

-

Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm). The SOD activity is inversely proportional to the amount of formazan produced, as SOD scavenges the superoxide radicals.

Western Blotting for Nrf2 and HO-1

This technique is used to detect and quantify the protein expression of Nrf2 and its downstream target, HO-1.

Workflow Diagram:

Detailed Protocol:

-

Protein Extraction: Lyse cells treated with Magnolin and/or an oxidative stressor in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection and Analysis: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands, corresponding to the protein levels, can be quantified using densitometry software. A loading control, such as β-actin or GAPDH, should be used for normalization.

Conclusion

The available evidence from cellular models strongly suggests that Magnolin possesses significant antioxidant potential. Its ability to mitigate oxidative stress is, at least in part, mediated by the activation of the Nrf2 signaling pathway, leading to the upregulation of endogenous antioxidant defenses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of Magnolin in diseases with an underlying oxidative stress component. Further studies are warranted to determine the specific radical scavenging activities of isolated Magnolin and to validate these cellular findings in preclinical and clinical settings.

References

A Comprehensive Technical Guide to the Discovery and Isolation of Magnolin from Magnolia flos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolin, a bioactive lignan primarily found in the flower buds of various Magnolia species (Magnolia flos), has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory and anti-allergic effects[1][2][3]. This technical guide provides an in-depth overview of the discovery, extraction, isolation, and characterization of Magnolin. It details established experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Botanical Source

Magnolin is a prominent tetrahydrofurofuranoid lignan found in Flos Magnoliae (Chinese name: Xin-yi), the dried flower buds of several Magnolia species. These have a long history of use in traditional medicine for treating conditions like nasal congestion, sinusitis, and allergic rhinitis[1]. The primary botanical sources for Magnolin include Magnolia biondii, Magnolia fargesii, Magnolia denudata, and Magnolia liliiflora[1][4][5]. While present in several species, the concentration can vary significantly, with Magnolia biondii reported to contain high amounts of Magnolin[4].

Experimental Protocols: From Extraction to Pure Compound

The isolation of Magnolin is a multi-step process involving initial extraction from the plant material followed by sophisticated chromatographic purification.

Crude Extraction Methodologies

The initial step involves extracting a wide range of compounds, including lignans, from the dried flower buds. The choice of solvent is critical and determines the profile of the extracted components.

-

Solvent-Based Extraction : Ethanolic or methanolic solutions are commonly used to extract lipid-soluble components like lignans[1][6]. A 30% ethanolic extract has been effectively used as a starting material for the isolation of major constituents, including Magnolin[6][7].

-

Aqueous Extraction : A simpler method involves water extraction, where dried flower buds are refluxed in water at 100°C for several hours. This method yields a complex mixture of compounds[2].

Isolation and Purification: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective preparative liquid-liquid chromatography technique for separating and purifying natural products without a solid support matrix, minimizing sample adsorption and degradation. It has been successfully employed for the one-step separation of Magnolin.

Detailed HSCCC Protocol:

-

Preparation of Crude Sample : A crude extract is obtained from the dried flower buds of Magnolia flos.

-

Two-Phase Solvent System : A specific solvent system of light petroleum-ethyl acetate-methanol-water at a volume ratio of (3:7:4:6) is prepared. The mixture is thoroughly shaken and allowed to separate into two distinct phases at room temperature. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Operation :

-

The multiplayer coiled separation column is entirely filled with the stationary phase (upper phase).

-

The apparatus is rotated at a high speed (e.g., 800-900 rpm), and the mobile phase (lower phase) is pumped into the column at a specific flow rate.

-

Once hydrodynamic equilibrium is established, the crude sample (e.g., 500 mg dissolved in the mobile phase) is injected.

-

-

Fraction Collection and Analysis : The effluent is continuously monitored (e.g., with a UV detector at 280 nm), and fractions are collected. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds[8].

Structural Identification and Characterization

Once isolated, the chemical structure and identity of Magnolin must be rigorously confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the isolated compound and for quantitative analysis. The identity of Magnolin is confirmed by comparing its retention time with that of a pure standard[1][9].

-

Mass Spectrometry (MS) : Provides information about the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass, further validating the compound's identity[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are employed for the definitive structural elucidation of Magnolin[8].

Quantitative Data Summary

The efficiency of the isolation process is measured by the yield and purity of the final product. The following table summarizes quantitative results from a representative HSCCC separation protocol[8].

| Parameter | Value | Reference |

| Starting Material | 500 mg of crude Flos Magnoliae extract | [8] |

| Isolated Magnolin | 135 mg | [8] |

| Purity of Magnolin | 98.7% (determined by HPLC) | [8] |

| Co-isolated Lignan (Biondnoid I) | 48 mg | [8] |

| Purity of Biondnoid I | 99.3% (determined by HPLC) | [8] |

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of Magnolin from Magnolia flos.

Biological Activity: Anti-Inflammatory Signaling

Magnolin exhibits significant anti-inflammatory properties by modulating key signaling pathways. One such pathway involves the inhibition of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades, which are activated by inflammatory stimuli like lipopolysaccharide (LPS)[2].

Conclusion

The isolation of Magnolin from Magnolia flos has been systematically achieved through a combination of traditional extraction methods and advanced purification techniques like High-Speed Counter-Current Chromatography. The protocols outlined in this guide, supported by quantitative data and clear visualizations, offer a robust framework for researchers. The successful purification of Magnolin enables further investigation into its pharmacological activities and potential as a therapeutic agent, particularly in the context of inflammatory and allergic diseases. The continued exploration of Magnolin's biological mechanisms will be crucial for its future development in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnoliae flos Downregulated Lipopolysaccharide-Induced Inflammatory Responses via NF-κB/ERK-JNK MAPK/STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and bioactivity of Flos Magnoliae, a Chinese herb for rhinitis and sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Flos magnoliae constituent fargesin has an anti-allergic effect via ORAI1 channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flos Magnoliae Inhibits Chloride Secretion via ANO1 Inhibition in Calu-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Endophytic Bacteria and Quantification of the Magnolin Lignan in Flower Buds of Magnolia biondii, Magnolia denudata and Magnolia liliiflora from the Shanghai Region [mdpi.com]

Magnolin's Role in Inhibiting Ras/ERKs/RSK2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras/ERKs/RSK2 signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and transformation.[1][2][3] Dysregulation of this cascade is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Magnolin, a lignan found in Magnolia species, has emerged as a potent inhibitor of this pathway, demonstrating significant anti-cancer properties.[1][4] This technical guide provides an in-depth overview of magnolin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Mechanism of Action

Magnolin exerts its inhibitory effects by directly targeting and inhibiting the kinase activities of ERK1 and ERK2.[1] It functions as an ATP-competitive inhibitor, binding to the active pocket of these kinases.[1][2] This inhibition of ERK1/2 prevents the subsequent phosphorylation and activation of downstream targets, most notably RSK2 (Ribosomal S6 Kinase 2).[1] The suppression of RSK2 activity disrupts the downstream signaling events that promote neoplastic cell transformation, proliferation, migration, and invasion.[1][5]

Quantitative Data

The inhibitory potency of magnolin against key components of the Ras/ERKs/RSK2 pathway and its effects on cancer cell functions have been quantified in several studies. The following tables summarize these findings.

| Target | IC50 Value | Assay Type | Reference |

| ERK1 | 87 nM | In vitro kinase assay | [1] |

| ERK2 | 16.5 nM | In vitro kinase assay | [1] |

| Cell Line | Assay | Magnolin Concentration | Effect | Reference |

| A549 (Human Lung Cancer) | Wound Healing | 30 µM | ~50% inhibition of cell migration | [5] |

| A549 (Human Lung Cancer) | Wound Healing | 60 µM | ~80% inhibition of cell migration | [5] |

| NCI-H1975 (Human Lung Cancer) | Wound Healing | 60 µM | ~50% inhibition of cell migration | [5] |

| A549 (Human Lung Cancer) | Boyden Chamber | Dose-dependent | Suppression of cancer cell invasion | [5] |

| NCI-H1975 (Human Lung Cancer) | Boyden Chamber | Dose-dependent | Suppression of cancer cell invasion | [5] |

| A549 (Human Lung Cancer) | Zymography | Dose-dependent | Decreased activity of MMP-2 and MMP-9 | [5] |

| A549 (Human Lung Cancer) | Western Blot | Dose-dependent | Decreased protein levels of MMP-2 and MMP-9 | [5] |

| A549 (Human Lung Cancer) | Real-time PCR | Dose-dependent | Inhibition of MMP-2 and MMP-9 gene expression | [5] |

| A549 (Human Lung Cancer) | Luciferase Reporter Assay | Dose-dependent | Suppression of MMP-2 and MMP-9 promoter activities | [5] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Magnolin inhibits the Ras/ERKs/RSK2 signaling pathway by directly targeting ERK1/2.

Caption: Experimental workflow for investigating magnolin's inhibitory effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of magnolin's effects on the Ras/ERKs/RSK2 pathway.

In Vitro ERK Kinase Assay

This assay is used to determine the direct inhibitory effect of magnolin on ERK1 and ERK2 kinase activity.

-

Reagents and Materials:

-

Active ERK1 or ERK2 enzyme

-

His-tagged RSK2 (as a substrate)

-

ATP

-

Magnolin (at various concentrations)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-RSK2, anti-total-RSK2)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

-

Procedure:

-

Prepare a reaction mixture containing active ERK1 or ERK2, His-RSK2 substrate, and kinase assay buffer.

-

Add varying concentrations of magnolin or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform Western blotting using a primary antibody against phosphorylated RSK2 to detect the kinase activity of ERK. Use an antibody against total RSK2 as a loading control.

-

Quantify the band intensities to determine the IC50 value of magnolin.

-

Western Blot Analysis

This technique is used to measure the levels of total and phosphorylated proteins in the Ras/ERKs/RSK2 pathway in cell lysates.

-

Reagents and Materials:

-

Cultured cells (e.g., A549, NCI-H1975)

-

Magnolin

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-RSK2, anti-RSK2, anti-p-ATF1, anti-ATF1, anti-p-c-Jun, anti-c-Jun, anti-β-actin). Typical dilutions range from 1:1000 to 1:2000.

-

HRP-conjugated secondary antibody (Typical dilutions range from 1:5000 to 1:20000).

-

ECL detection reagents

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of magnolin for the desired time.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate. β-actin is commonly used as a loading control.

-

MTT Cell Viability Assay

This colorimetric assay assesses the effect of magnolin on cell viability and proliferation.

-

Reagents and Materials:

-

Cultured cells

-

Magnolin

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

After cell attachment, treat them with a range of magnolin concentrations for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay evaluates the effect of magnolin on the tumorigenic potential of cells by measuring their ability to grow without attachment to a solid surface.

-

Reagents and Materials:

-

Cultured cells

-

Magnolin

-

Agar

-

Cell culture medium

-

6-well plates

-

-

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing cells with 0.3% agar in complete medium containing different concentrations of magnolin.

-

Carefully layer the cell-agar mixture on top of the base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding fresh medium with magnolin periodically to prevent drying.

-

Stain the colonies with crystal violet and count them under a microscope.

-

Conclusion

Magnolin demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the Ras/ERKs/RSK2 signaling pathway. Its ability to directly inhibit ERK1 and ERK2 with high potency leads to the suppression of downstream signaling events that are crucial for cancer cell proliferation, survival, and metastasis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic applications of magnolin and in the broader field of targeting the Ras/ERK pathway for cancer therapy.

References

- 1. Targeting of magnolin on ERKs inhibits Ras/ERKs/RSK2-signaling-mediated neoplastic cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. article.imrpress.com [article.imrpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Magnolin inhibits cell migration and invasion by targeting the ERKs/RSK2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Magnolin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a standard High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of magnolin. The protocols and data presented are compiled from validated methodologies to ensure reliability and reproducibility for research, quality control, and pharmacokinetic applications.

Introduction

Magnolin is a bioactive lignan found in various species of Magnolia. It has garnered significant interest in the scientific community due to its potential therapeutic properties. Accurate and precise quantification of magnolin in different matrices, such as plant extracts and biological fluids, is crucial for quality assessment, formulation development, and understanding its pharmacological profile. This application note describes a robust HPLC-UV method for the determination of magnolin.

HPLC Analysis Method

A validated HPLC method for the simultaneous quantitative analysis of several lignans, including magnolin, has been established. This method is suitable for the quality control of raw materials and extracts from Magnoliae Flos.[1]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of magnolin.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with UV/DAD detector |

| Column | ODS C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic elution with Acetonitrile and Water (containing 1% Acetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 278 nm |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

Method Validation Summary